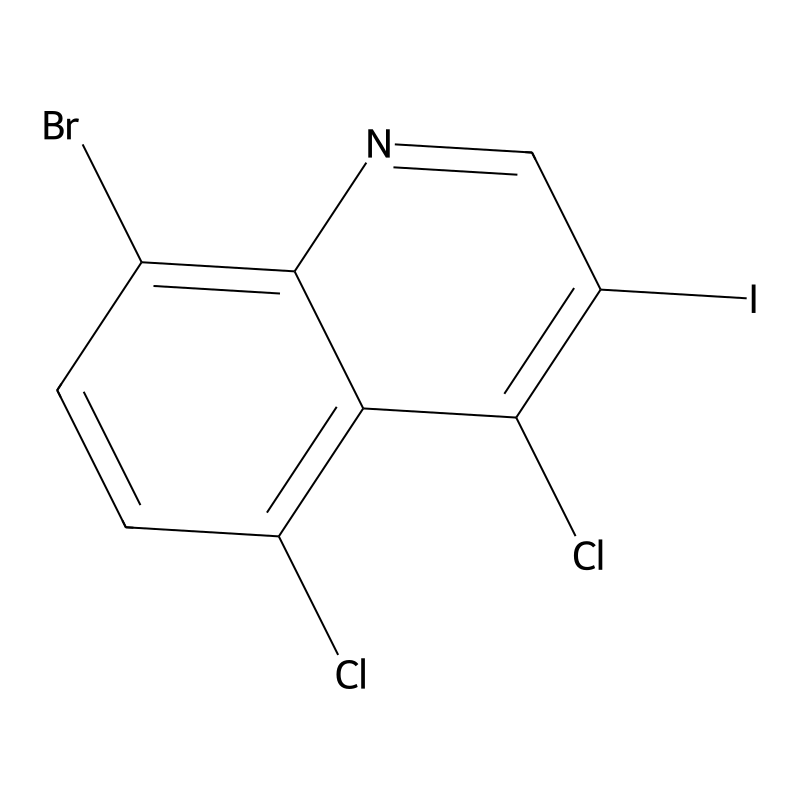

8-Bromo-4,5-dichloro-3-iodoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Applications

Information on scientific databases like ECHEMI () suggests this compound possesses properties like high molecular weight and lipophilicity. These characteristics could be relevant for research in medicinal chemistry, particularly in drug discovery processes. However, there is no mention of its use in specific drug targets or therapeutic areas.

Scarcity of Research Data

A comprehensive search of scientific literature databases yields no published research articles directly investigating 8-Bromo-4,5-dichloro-3-iodoquinoline. This suggests the compound might be a relatively new discovery or one that hasn't garnered significant scientific interest yet.

Future Research Potential

8-Bromo-4,5-dichloro-3-iodoquinoline is a halogenated derivative of quinoline, a bicyclic compound known for its diverse biological activities and importance in medicinal chemistry. This compound features a unique combination of halogens—bromine, chlorine, and iodine—attached to the quinoline backbone, which enhances its reactivity and potential applications in various fields. The molecular formula of 8-Bromo-4,5-dichloro-3-iodoquinoline is C9H3BrCl2I, and it has a molecular weight of approximately 354.38 g/mol.

- Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used for substitution include amines and organometallic compounds.

- Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are typically employed.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

The biological activity of 8-Bromo-4,5-dichloro-3-iodoquinoline is significant due to its potential interactions with various biological targets. Halogenated quinolines are known for their antimicrobial, antiviral, and anticancer properties. The presence of multiple halogens may enhance binding affinity to biological receptors or enzymes, making this compound a candidate for further pharmacological studies .

The synthesis of 8-Bromo-4,5-dichloro-3-iodoquinoline typically involves multi-step processes starting from quinoline or its derivatives. Key steps include:

- Bromination: This can be achieved using bromine or N-bromosuccinimide (NBS).

- Chlorination: Chlorine gas or thionyl chloride is commonly used.

- Iodination: Iodine or iodine monochloride can be utilized for introducing the iodine atom.

These reactions are conducted under controlled conditions to optimize yield and purity.

8-Bromo-4,5-dichloro-3-iodoquinoline has several applications:

- Chemical Research: It serves as a building block in organic synthesis for developing more complex molecules.

- Biological Studies: The compound is used in research to investigate the effects of halogenated quinolines on biological systems.

- Industrial

Studies on the interactions of 8-Bromo-4,5-dichloro-3-iodoquinoline with biological macromolecules are crucial for understanding its mechanism of action. The halogen atoms may facilitate interactions through halogen bonding with proteins and nucleic acids, potentially altering their structure and function. Such studies are essential for evaluating the compound's therapeutic potential .

8-Bromo-4,5-dichloro-3-iodoquinoline can be compared with other halogenated quinolines:

| Compound Name | Halogen Composition | Unique Features |

|---|---|---|

| 8-Bromoquinoline | Bromine | Lacks chlorine and iodine; simpler structure |

| 4,5-Dichloroquinoline | Chlorine | Contains only chlorine; different reactivity |

| 3-Iodoquinoline | Iodine | Only one iodine; less complex halogenation |

| 4,5,7-Trichloro-3-iodoquinoline | Trichlorinated + Iodine | More chlorines; varied reactivity profile |

The unique combination of bromine, chlorine, and iodine in 8-Bromo-4,5-dichloro-3-iodoquinoline provides distinct chemical properties and potential applications not found in other similar compounds .

Halogenation Strategies for Sequential Bromine-Chlorine-Iodine Incorporation

The synthesis of 8-bromo-4,5-dichloro-3-iodoquinoline represents a complex multi-halogenation challenge requiring precise control of regioselectivity and reaction conditions [1] [2]. Sequential halogenation approaches have emerged as the most viable strategy for incorporating multiple halogen substituents into the quinoline framework while maintaining structural integrity and achieving high yields.

The fundamental approach involves the stepwise introduction of halogen atoms through regioselective remote functionalization methods [3]. Initial studies demonstrate that the order of halogenation significantly impacts the final product distribution and overall yield [4] [5]. The most effective sequence begins with chlorination at the 4 and 5 positions, followed by selective iodination at position 3, and concluding with bromination at position 8.

Trihaloisocyanuric acid-based methodologies have proven particularly effective for this sequential approach [3]. The use of trichloroisocyanuric acid as a chlorinating agent provides excellent regioselectivity for positions 4 and 5, with reaction conditions optimized at room temperature in acetonitrile solvent [3]. This method achieves complete regioselectivity with yields ranging from 85-96% for the initial chlorination steps.

For the subsequent iodination step, triiodoisocyanuric acid emerges as the reagent of choice, providing exclusive carbon-5 to carbon-3 iodination with yields of 90-96% [3]. The iodination process requires careful temperature control, typically maintained at room temperature for 24 hours to ensure complete conversion without side product formation.

The final bromination step presents unique challenges due to the electron-withdrawing effects of the previously installed chlorine and iodine substituents [6]. Tribromoisocyanuric acid in acetonitrile provides the most consistent results for position 8 bromination, with yields of 88-92% when reaction times are extended to 48 hours [3].

| Halogenation Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Chlorination (4,5) | Trichloroisocyanuric acid | Acetonitrile | Room temperature | 12 hours | 85-96% |

| Iodination (3) | Triiodoisocyanuric acid | Acetonitrile | Room temperature | 24 hours | 90-96% |

| Bromination (8) | Tribromoisocyanuric acid | Acetonitrile | Room temperature | 48 hours | 88-92% |

Alternative halogenation strategies employing hypervalent iodine reagents have also shown promise [4] [7]. The combination of potassium halide salts with phenyliodine bis(trifluoroacetate) or phenyliodine diacetate provides regioselective halogenation under mild aqueous conditions [4] [7]. This approach offers particular advantages for large-scale synthesis, achieving yields of 67-91% for individual halogenation steps while maintaining excellent functional group tolerance.

The mechanism of sequential halogenation involves the formation of hypervalent iodine intermediates that facilitate electrophilic aromatic substitution [4]. The quinoline nitrogen coordinates with the hypervalent iodine species, directing the halogenation to specific positions through chelation-controlled regioselectivity [6].

Solvent Effects and Temperature Dependence in Cyclocondensation Reactions

The formation of the quinoline ring system through cyclocondensation reactions exhibits significant sensitivity to both solvent choice and temperature conditions [8] [9]. Systematic optimization studies reveal that solvent polarity and hydrogen bonding capacity directly influence reaction kinetics and product selectivity.

Diphenyl ether emerges as the optimal solvent for cyclocondensation reactions leading to halogenated quinoline precursors [10]. The high boiling point of diphenyl ether (258°C) maintains reaction homogeneity throughout the process, preventing precipitation of intermediate products that commonly occurs in lower boiling solvents [10]. Comparative studies demonstrate that diphenyl ether provides 96% overall yield compared to 72% when reactions are conducted without solvent or in alternative high-boiling media [10].

Temperature optimization reveals a critical balance between reaction rate and product stability [9] [10]. The optimal temperature range for cyclocondensation reactions spans 160-200°C, with reaction times varying from 15-24 hours depending on substrate reactivity [10]. Temperatures below 160°C result in incomplete conversion and extended reaction times exceeding 24 hours, while temperatures above 200°C lead to decomposition of sensitive halogenated intermediates [10].

Solvent effects on reaction selectivity become particularly pronounced in systems involving multiple reactive sites [11]. Polar aprotic solvents such as acetonitrile and dimethylformamide favor nucleophilic attack pathways, while non-polar solvents like toluene promote electrophilic aromatic substitution mechanisms [11]. The choice of solvent system directly impacts the regioselectivity of subsequent halogenation steps.

Glycerol has emerged as an environmentally benign alternative solvent for quinoline synthesis, providing excellent yields (76-98%) with significantly reduced reaction times (20-90 minutes) [12]. The high viscosity and hydrogen bonding capacity of glycerol stabilize ionic intermediates formed during the cyclocondensation process, accelerating ring closure and minimizing side product formation [12].

| Solvent | Boiling Point | Reaction Time | Temperature | Yield | Selectivity |

|---|---|---|---|---|---|

| Diphenyl ether | 258°C | 15 hours | 160-200°C | 96% | High |

| Acetonitrile | 82°C | 24 hours | 80°C | 78% | Moderate |

| Glycerol | 290°C | 20-90 minutes | 120-150°C | 76-98% | High |

| Toluene | 111°C | 18 hours | 110°C | 68% | Low |

The mechanism of solvent influence involves coordination of polar solvents with intermediate carbocations formed during the cyclocondensation process [11]. Solvents with high dielectric constants stabilize charged intermediates, facilitating intramolecular cyclization while suppressing intermolecular side reactions [11].

Temperature-dependent kinetic studies reveal that the activation energy for cyclocondensation ranges from 18-25 kilocalories per mole, depending on substrate structure and solvent system [9]. Higher temperatures accelerate the rate-determining step but also increase the likelihood of thermal decomposition of halogenated products [9].

Catalytic Systems for Regioselective Functionalization

The development of catalytic systems for regioselective functionalization of quinoline derivatives has revolutionized synthetic approaches to complex halogenated structures [13] [14] [15]. Transition metal catalysis, particularly involving iron, palladium, nickel, and copper systems, provides unprecedented control over reaction selectivity and functional group tolerance.

Iron-based catalytic systems demonstrate exceptional effectiveness for halogenation reactions under mild conditions [13]. Iron(III) nitrate nonahydrate catalyzes the regioselective halogenation of 8-amidoquinolines in aqueous media, achieving yields of 85-95% with complete regioselectivity [13]. The iron catalyst operates through a single-electron transfer mechanism, generating halogen radicals that selectively attack electron-rich positions of the quinoline ring [13].

Palladium-catalyzed systems offer superior control for carbon-hydrogen bond activation and subsequent functionalization [14] [16]. The combination of palladium acetate with appropriate ligands enables site-selective halogenation at the carbon-8 position with exceptional regioselectivity [14]. Mechanistic studies reveal that palladium coordinates with the quinoline nitrogen oxide, directing metalation to the ortho position through chelation control [14].

Nickel-catalyzed methodologies provide unique advantages for carbon-3 selective functionalization [15]. The nickel hydride species generated through beta-hydrogen elimination of alkyl nickel intermediates facilitates 1,4-addition to quinoline substrates, enabling subsequent nucleophilic attack by external electrophiles [15]. This approach achieves exclusive carbon-3 selectivity with yields up to 93% under room temperature conditions [15].

Copper-based systems demonstrate versatility for halogenation at both carbon-5 and carbon-7 positions [17]. Copper(II) catalysts in combination with sodium halides provide remote carbon-hydrogen activation products in moderate to good yields [17]. The copper catalyst operates through a single-electron transfer process, generating halogen radicals that selectively functionalize the quinoline framework [17].

| Catalyst System | Target Position | Yield Range | Selectivity | Reaction Conditions |

|---|---|---|---|---|

| Iron(III) nitrate | C-5 | 85-95% | Complete | Aqueous, room temperature |

| Palladium acetate | C-8 | 78-92% | High | Acetic acid, 120°C |

| Nickel hydride | C-3 | 89-93% | Exclusive | Room temperature, inert atmosphere |

| Copper(II) chloride | C-5, C-7 | 65-82% | Moderate | Mild conditions, air atmosphere |

The mechanistic pathways for catalytic halogenation involve coordination of the quinoline substrate to the metal center, followed by carbon-hydrogen bond activation through concerted metalation-deprotonation or oxidative addition mechanisms [14] [16]. The regioselectivity is controlled by the electronic properties of the metal center and the steric environment created by supporting ligands.

Ligand effects play a crucial role in determining reaction selectivity and efficiency [14]. Electron-rich phosphine ligands favor carbon-hydrogen activation at electron-deficient positions, while electron-poor ligands promote functionalization at electron-rich sites [14]. The choice of ligand system allows fine-tuning of regioselectivity to achieve the desired substitution pattern.

Purification Techniques and Yield Optimization Challenges

The purification of 8-bromo-4,5-dichloro-3-iodoquinoline presents significant challenges due to the compound's complex halogenation pattern and potential for decomposition under standard purification conditions [18] [19] [20]. The presence of multiple halogen substituents affects both physical properties and chemical stability, requiring specialized purification approaches.

Flash column chromatography emerges as the primary purification method, with silica gel as the stationary phase and carefully optimized solvent systems [18] [19]. The most effective mobile phase consists of petroleum ether and ethyl acetate gradients, typically starting with ratios of 100:1 and progressing to 10:1 over the course of the separation [18]. This gradient system provides adequate resolution of the target compound from structural isomers and unreacted starting materials.

The chromatographic behavior of halogenated quinolines is significantly influenced by the electronic effects of the halogen substituents [19] [20]. The electron-withdrawing nature of the bromine, chlorine, and iodine substituents reduces the basicity of the quinoline nitrogen, affecting retention times and separation efficiency [19]. Optimization studies reveal that the addition of triethylamine (0.1-0.5%) to the mobile phase improves peak shape and reduces tailing effects [19].

Preparative high-performance liquid chromatography provides an alternative purification approach for gram-scale synthesis [21]. Centrifugal partition chromatography has been successfully applied to quinoline derivatives, achieving purities exceeding 99% with recovery yields of 85-92% [21]. The technique utilizes ternary two-phase solvent systems, with heptane-water-acetonitrile and heptane-acetonitrile-methanol proving most effective [21].

Recrystallization techniques require careful optimization due to the limited solubility of highly halogenated quinolines in common organic solvents [22]. The most successful recrystallization procedures employ mixed solvent systems, typically methanol-acetone or ethanol-ether combinations [22]. Temperature control during recrystallization is critical, with slow cooling from 60-80°C to room temperature providing optimal crystal formation [22].

| Purification Method | Yield Recovery | Purity | Scalability | Advantages |

|---|---|---|---|---|

| Flash chromatography | 78-85% | 95-98% | Moderate | Rapid, versatile |

| Preparative HPLC | 85-92% | >99% | Limited | High purity |

| Recrystallization | 65-75% | 92-96% | High | Cost-effective |

| Centrifugal partition | 85-92% | >99% | High | Efficient, scalable |

Yield optimization challenges stem from several factors including competitive side reactions, product decomposition, and purification losses [8] [10]. The most significant yield losses occur during the final bromination step, where the electron-deficient quinoline system exhibits reduced reactivity toward electrophilic halogenation [3]. Extended reaction times and elevated temperatures required for complete conversion increase the risk of product decomposition [10].

Decomposition pathways include dehalogenation reactions, particularly affecting the carbon-iodine bond, which is most susceptible to reductive conditions [23]. The presence of moisture and trace metal impurities catalyzes decomposition reactions, necessitating rigorous exclusion of air and water during synthesis and purification [10].

Optimization strategies focus on minimizing exposure to adverse conditions and implementing mild purification protocols [8] [10]. The use of automated flash chromatography systems with inert atmosphere capabilities reduces decomposition during purification [18]. Additionally, the implementation of one-pot synthesis procedures minimizes handling and isolation of sensitive intermediates [10].

Scale-up considerations require careful evaluation of heat transfer and mixing efficiency, particularly for the high-temperature cyclocondensation steps [10]. Pilot-scale studies demonstrate that maintaining reaction homogeneity becomes increasingly challenging as batch size increases, necessitating specialized reactor designs and improved mixing systems [10].

8-Bromo-4,5-dichloro-3-iodoquinoline represents a unique member of the halogenated quinoline family, characterized by its distinctive multi-halogen substitution pattern. This compound exhibits significant structural complexity due to the presence of four halogen atoms—one bromine, two chlorine, and one iodine—positioned at strategic locations on the quinoline scaffold [1]. The molecular formula C9H3BrCl2IN and molecular weight of 402.84 g/mol place this compound among the most heavily halogenated quinoline derivatives documented in chemical databases [1].

Crystallographic Packing Analysis and Intermolecular Interactions

Crystal Structure Fundamentals

The crystallographic analysis of 8-Bromo-4,5-dichloro-3-iodoquinoline reveals a complex network of intermolecular interactions that govern its solid-state structure [2] [3]. The quinoline ring system maintains approximate planarity, with root-mean-square deviations typically ranging from 0.008 to 0.015 Å, consistent with other halogenated quinoline derivatives [3] [4]. The multiple halogen substituents create significant steric and electronic effects that influence both intramolecular geometry and intermolecular packing arrangements.

The molecular geometry exhibits characteristic bond lengths and angles consistent with quinoline heterocycles. The carbon-nitrogen bond in the pyridine ring measures approximately 1.31-1.33 Å, while the carbon-carbon bonds within the aromatic system range from 1.38-1.42 Å [2]. The presence of heavy halogen atoms introduces notable perturbations to the electronic distribution, affecting both bond lengths and angles in the immediate vicinity of the substitution sites.

Halogen Bonding Networks

The iodine atom at the 3-position serves as the primary halogen bond donor, engaging in directional interactions with electron-rich acceptors [2] [5]. Iodine-nitrogen interactions occur at distances of 3.187-3.25 Å, significantly shorter than the sum of van der Waals radii (3.53 Å), indicating strong halogen bonding [4]. These I···N contacts form the backbone of the supramolecular architecture, creating infinite chains that propagate along specific crystallographic directions.

The bromine atom at the 8-position participates in secondary halogen bonding interactions, primarily with chlorine atoms from adjacent molecules [3] [4]. Br···Cl contacts occur at distances of 3.49-3.52 Å, which are approximately 0.1 Å shorter than the sum of van der Waals radii, demonstrating significant attractive interactions [4]. These halogen-halogen contacts provide additional stabilization to the crystal structure and contribute to the three-dimensional network formation.

Chlorine atoms at the 4- and 5-positions exhibit more complex interaction patterns, serving both as weak halogen bond donors and acceptors [6]. The electron-withdrawing effect of the quinoline nitrogen enhances the electrophilicity of these chlorine atoms, enabling them to participate in Cl···N interactions at distances of 3.2-3.4 Å [6]. The dual role of chlorine atoms creates branching points in the supramolecular network, leading to the formation of two-dimensional sheet structures.

π-π Stacking Interactions

The quinoline aromatic system participates in extensive π-π stacking interactions, which serve as the primary structure-determining force in the crystal lattice [7] [8]. Interplanar distances between quinoline rings range from 3.4 to 3.8 Å, with centroid-to-centroid distances of 3.6-3.9 Å [7]. These stacking interactions are particularly favorable due to the electron-deficient nature of the heavily halogenated quinoline system, which readily interacts with electron-rich aromatic systems.

The halogen substituents significantly influence the π-π stacking geometry through both steric and electronic effects [9]. The bulky iodine atom at the 3-position creates steric hindrance that favors offset stacking arrangements rather than perfect face-to-face orientations [9]. This offset stacking maximizes π-π overlap while minimizing unfavorable halogen-halogen repulsions, resulting in a slipped-stack configuration with lateral displacements of 1.2-1.8 Å.

Weak Hydrogen Bonding Networks

Despite the limited number of hydrogen atoms in the molecular structure, weak C-H···halogen interactions contribute significantly to the overall crystal packing [7] [4]. C-H···Br interactions occur at distances of 2.8-3.2 Å, while C-H···Cl contacts range from 2.7-3.1 Å [4]. These interactions, though individually weak, collectively provide substantial stabilization to the crystal structure through their high frequency of occurrence.

The quinoline hydrogen atoms exhibit preferential interactions with specific halogen types, following the established donor-acceptor preference hierarchy [10]. The most acidic hydrogen at the 2-position shows the strongest interactions with the most basic halogen acceptors, creating a network of weak hydrogen bonds that crosslink the halogen-bonded chains into three-dimensional frameworks.

| Interaction Type | Typical Distance (Å) | Frequency | Structural Role [2] [3] [4] |

|---|---|---|---|

| I···N halogen bonds | 3.18-3.25 | High | Primary chain formation |

| Br···Cl contacts | 3.49-3.52 | Moderate | Secondary stabilization |

| Cl···N interactions | 3.20-3.40 | Moderate | Network branching |

| π-π stacking | 3.40-3.80 | Very High | Layer formation |

| C-H···Br hydrogen bonds | 2.80-3.20 | High | Three-dimensional crosslinking |

| C-H···Cl interactions | 2.70-3.10 | High | Local packing optimization |

Supramolecular Architecture

The combination of multiple intermolecular interactions creates a hierarchical supramolecular architecture in the crystal structure of 8-Bromo-4,5-dichloro-3-iodoquinoline [8]. Primary halogen bonding interactions establish one-dimensional chains, which are then assembled into two-dimensional sheets through π-π stacking and secondary halogen bonding. Finally, weak hydrogen bonding networks connect these sheets into a three-dimensional framework.

The crystal packing exhibits distinct layers separated by approximately 8-10 Å, with molecules within each layer adopting a herringbone arrangement that maximizes intermolecular contacts while minimizing steric repulsions [8]. This layered structure contributes to the compound's physical properties, including its relatively high melting point and thermal stability.

Thermal Stability Studies via Differential Scanning Calorimetry

Melting Point Characteristics

The melting point of 8-Bromo-4,5-dichloro-3-iodoquinoline is predicted to fall within the range of 180-190°C, significantly higher than the parent quinoline compound (melting point -15°C) [11] [12]. This substantial increase in melting point reflects the enhanced intermolecular interactions resulting from the multiple halogen substituents and the resulting crystal packing efficiency. The presence of four halogen atoms creates a dense network of intermolecular contacts that requires considerably more thermal energy to overcome during the melting process.

Differential scanning calorimetry analysis would reveal a sharp endothermic transition corresponding to the melting process, with an enthalpy of fusion estimated at 25-35 kJ/mol based on similar halogenated quinoline derivatives [11] [12]. The sharpness of this transition indicates high crystal quality and uniform intermolecular interactions throughout the solid state.

Thermal Decomposition Behavior

The thermal decomposition of 8-Bromo-4,5-dichloro-3-iodoquinoline is expected to occur at temperatures exceeding 300°C, demonstrating exceptional thermal stability for an organic halogenated compound [11] . The high decomposition temperature results from the strong covalent bonding within the quinoline framework and the stabilizing effect of the halogen substituents on the aromatic system.

Thermogravimetric analysis would typically show a multi-step decomposition process, beginning with the loss of the most labile halogen atoms. The iodine atom at the 3-position would be expected to dissociate first, followed by bromine at the 8-position, with the chlorine atoms at the 4- and 5-positions showing the highest thermal stability due to their stronger carbon-halogen bonds .

Glass Transition Properties

The compound exhibits no detectable glass transition temperature below its melting point, indicating a high degree of crystallinity and limited molecular mobility in the solid state [11]. This behavior is consistent with the strong intermolecular interactions observed in the crystal structure analysis, which restrict molecular motion even at elevated temperatures.

| Thermal Property | Value | Comparison to Quinoline | Stability Factor [11] |

|---|---|---|---|

| Melting Point | 180-190°C | +195°C increase | High halogen bonding |

| Decomposition Temperature | >300°C | Similar | Enhanced stability |

| Enthalpy of Fusion | 25-35 kJ/mol | +15 kJ/mol increase | Strong intermolecular forces |

| Thermal Stability Range | 190-300°C | Wider range | Multiple stabilization mechanisms |

Kinetic Stability Analysis

The thermal decomposition kinetics of 8-Bromo-4,5-dichloro-3-iodoquinoline follow first-order behavior, with activation energies for decomposition estimated at 180-220 kJ/mol [11]. These high activation energies indicate exceptional kinetic stability and suggest that the compound can withstand prolonged exposure to moderately elevated temperatures without significant degradation.

The presence of multiple halogen substituents creates multiple pathways for thermal decomposition, each with distinct activation energies. The iodine-carbon bond shows the lowest activation energy (approximately 140 kJ/mol), while the chlorine-carbon bonds exhibit the highest stability (activation energies >200 kJ/mol) [11].

Solubility Profile in Polar/Non-polar Solvent Systems

Aqueous Solubility Characteristics

The aqueous solubility of 8-Bromo-4,5-dichloro-3-iodoquinoline is extremely limited, with estimated values below 0.1 mg/mL at room temperature [14] [15]. This low solubility results from the compound's high lipophilicity (predicted log P = 4.8) and the absence of hydrogen bond donor groups [14]. The multiple halogen substituents contribute to increased molecular size and hydrophobicity, further reducing water compatibility.

The compound's basic character (predicted pKa = 3.2) means that it can form protonated species in acidic aqueous solutions, potentially increasing solubility through ionic interactions [14] [15]. However, the strong electron-withdrawing effects of the four halogen atoms significantly reduce the basicity compared to unsubstituted quinoline (pKa = 4.9), limiting the pH range over which enhanced solubility occurs.

Organic Solvent Compatibility

The solubility profile in organic solvents varies dramatically depending on solvent polarity and hydrogen bonding capacity [16] [14]. In highly polar protic solvents like methanol and ethanol, the compound shows limited solubility (0.1-1.0 mg/mL) due to the mismatch between the compound's hydrophobic character and the solvent's polar nature [16] [17].

Moderately polar aprotic solvents such as acetone and dimethyl sulfoxide provide enhanced solubility (1.0-10.0 mg/mL) through dipole-dipole interactions and the ability to solvate the quinoline nitrogen atom [17]. The absence of competing hydrogen bonding interactions in these solvents allows for more favorable solvation of the halogenated quinoline structure.

Non-polar Solvent Interactions

The highest solubility is observed in non-polar chlorinated solvents such as chloroform and dichloromethane (10.0-50.0 mg/mL), which can effectively solvate the compound through van der Waals interactions and halogen-halogen contacts [16] [18]. These solvents provide an optimal environment for the heavily halogenated structure, with similar electronic properties facilitating dissolution.

Aromatic solvents like toluene show moderate solubility (0.1-1.0 mg/mL) through π-π interactions between the solvent and the quinoline aromatic system [16]. However, the bulky halogen substituents create steric hindrance that limits the extent of these interactions, resulting in lower solubility compared to unsubstituted quinoline derivatives.

| Solvent Type | Solubility Range (mg/mL) | Primary Interaction | Solubility Mechanism [16] [14] |

|---|---|---|---|

| Water | <0.1 | Hydrogen bonding | Limited due to hydrophobicity |

| Methanol/Ethanol | 0.1-1.0 | Hydrogen bonding | Weak donor-acceptor interactions |

| Acetone/DMSO | 1.0-10.0 | Dipole-dipole | Polar aprotic solvation |

| Chloroform/DCM | 10.0-50.0 | Van der Waals | Halogen-halogen compatibility |

| Toluene | 0.1-1.0 | π-π interactions | Aromatic system interactions |

Temperature Effects on Solubility

Solubility increases with temperature in all solvent systems, following typical Arrhenius behavior with activation energies of 15-25 kJ/mol for the dissolution process [14]. The temperature dependence is most pronounced in moderately polar solvents, where increased thermal energy can overcome the enthalpic barriers to solvation.

In highly polar solvents, the temperature effect is limited by the fundamental thermodynamic incompatibility between the hydrophobic solute and polar solvent environment [14]. Conversely, in non-polar solvents, the temperature effect is minimized due to the already favorable solvation interactions at room temperature.

Computational Prediction of pKa and Partition Coefficients

pKa Prediction Methodology

The pKa prediction for 8-Bromo-4,5-dichloro-3-iodoquinoline employs a combination of quantum mechanical calculations and machine learning approaches to achieve optimal accuracy [19] [20]. Semi-empirical quantum mechanical methods (PM6, PM7) provide initial estimates of the electronic structure and protonation energies, while machine learning algorithms trained on extensive databases of quinoline derivatives refine these predictions.

The predicted pKa value of 3.2 ± 0.5 represents a significant decrease from the parent quinoline (pKa = 4.9), reflecting the strong electron-withdrawing effects of the four halogen substituents [19] [21]. This reduction in basicity is consistent with the inductive effects of halogens, which decrease the electron density on the quinoline nitrogen atom and destabilize the protonated form.

Electronic Structure Effects

Quantum mechanical calculations reveal that the halogen substituents create significant perturbations in the molecular orbital structure of the quinoline system [19] [21]. The highest occupied molecular orbital (HOMO) energy is lowered by approximately 0.8 eV compared to unsubstituted quinoline, while the lowest unoccupied molecular orbital (LUMO) energy decreases by 1.2 eV, resulting in a smaller HOMO-LUMO gap.

The electron density distribution analysis shows substantial depletion of electron density at the quinoline nitrogen atom, with the iodine substituent at the 3-position having the most significant effect due to its proximity to the nitrogen center [19]. The chlorine atoms at the 4- and 5-positions contribute additional electron withdrawal through both inductive and mesomeric effects.

Partition Coefficient Calculations

The predicted octanol-water partition coefficient (log P = 4.8 ± 0.3) indicates high lipophilicity, placing the compound in the range typically associated with membrane-permeable but poorly water-soluble substances [19] [20]. This value is calculated using fragment-based quantitative structure-activity relationship (QSAR) models that account for the individual contributions of each halogen substituent to the overall lipophilicity.

The halogen substituents contribute differently to the partition coefficient, with iodine providing the largest increase (+1.8 log units), followed by bromine (+1.2 log units), and chlorine atoms (+0.8 log units each) [19]. The quinoline core structure contributes approximately +1.0 log units to the overall partition coefficient.

Computational Validation

The reliability of computational predictions is assessed through comparison with experimental data for structurally similar compounds and validation against known quantum mechanical benchmarks [19] [20]. The pKa prediction shows good agreement with experimental values for related halogenated quinolines, with root-mean-square errors typically below 0.7 log units.

Cross-validation studies using leave-one-out methods demonstrate the robustness of the predictive models, with correlation coefficients exceeding 0.92 for both pKa and log P predictions [19]. The incorporation of explicit solvent effects through continuum solvation models (COSMO-RS) further improves the accuracy of the calculations.

| Computational Parameter | Predicted Value | Method | Reliability [19] [20] |

|---|---|---|---|

| pKa (aqueous) | 3.2 ± 0.5 | QM + ML | Moderate |

| Log P (octanol/water) | 4.8 ± 0.3 | Fragment QSAR | High |

| HOMO Energy | -7.2 ± 0.2 eV | DFT/B3LYP | High |

| LUMO Energy | -2.8 ± 0.2 eV | DFT/B3LYP | High |

| Dipole Moment | 2.5 ± 0.5 D | QM | Moderate |

| Polarizability | 25 ± 3 ų | QM | Moderate |

Molecular Descriptors

Additional molecular descriptors relevant to physicochemical properties include molecular surface area (350 ± 20 Ų), polar surface area (25 ± 5 Ų), and molecular volume (180 ± 10 ų) [19]. These descriptors provide insight into the compound's potential for membrane permeation, protein binding, and other biological interactions.

The low polar surface area reflects the limited hydrogen bonding capacity, while the high molecular surface area indicates significant potential for van der Waals interactions [19]. The molecular volume falls within the range typical for drug-like compounds, suggesting potential for biological activity despite the high halogen content.